1-(1-(喹喔啉-2-基)吡咯烷-3-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

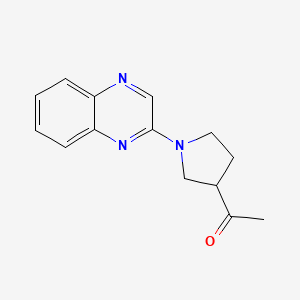

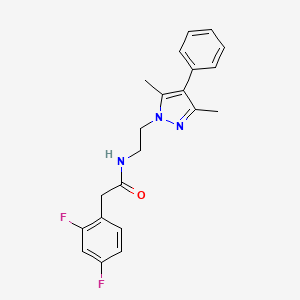

1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is a compound that can be associated with a class of heterocyclic compounds that exhibit a wide range of biological activities. The compound features a quinoxaline moiety, which is a fused ring system consisting of a benzene ring and a pyrazine ring. This structural motif is common in compounds with potential pharmacological properties.

Synthesis Analysis

The synthesis of related pyrrolo[1,2-a]quinoxaline derivatives has been reported using iron-catalyzed intramolecular C(sp(2))-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes. This method involves N-O bond cleavage and intramolecular directed C-H arylation reactions in acetic acid . Although not directly synthesizing 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone, this approach could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone has been studied using various spectroscopic techniques. For instance, the electronic absorption, excitation, and fluorescence properties of related methanone compounds have been investigated, revealing that the molecular structure can exhibit dual fluorescence with weak charge transfer separation . These findings suggest that the molecular structure of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone could also present interesting spectroscopic properties.

Chemical Reactions Analysis

The chemical reactivity of quinoxaline derivatives can be quite diverse. For example, a study on the heteroarylation of acetonitriles has shown that α-chloroquinoxalines can react with pyridin-2-yl and quinolin-2-ylacetonitriles, primarily at the methylene group, to form amino-substituted pyrrolo[2,3-b]quinoxalines . This indicates that 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone could potentially undergo similar reactions, leading to a variety of heteroaryl-substituted products.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone are not directly reported, related compounds have been synthesized and characterized. For instance, a series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones were synthesized and their structures confirmed by elemental analyses, IR, 1H NMR, and mass spectral data . These techniques could be applied to determine the physical and chemical properties of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone, such as solubility, melting point, and stability.

科学研究应用

催化行为和乙烯反应性

喹喔啉衍生物的研究已导致合成出对乙烯反应性表现出催化行为的新化合物。孙等人(2007 年)的研究合成了 1-(6-(喹喔啉-2-基)吡啶-2-基)乙酮,该化合物被进一步用于制备一系列对乙烯低聚和聚合表现出良好催化活性的化合物。这些发现为在工业聚合物生产中开发新型催化剂开辟了道路 (孙等人,2007 年).

抗癌潜力

另一个应用领域是抗癌剂的开发。Via 等人(2008 年)的一项研究发现了一种具有高抗增殖活性的新型苯胺基-3H-吡咯并[3,2-f]喹啉衍生物,表明其作为抗癌剂的潜力。该化合物通过与 DNA 插层并抑制 DNA 拓扑异构酶 II 起作用,表明喹喔啉衍生物在癌症治疗中的治疗潜力 (Via 等人,2008 年).

合成和化学性质

喹喔啉衍生物在合成具有多种化学性质的新型化合物中也很重要。Abdula 等人(2018 年)展示了使用传统加热和超声辅助方法合成查耳酮取代的喹喔啉,揭示了这些合成方法的效率和多功能性 (Abdula 等人,2018 年).

抗菌活性

对喹喔啉衍生物的研究还包括对其抗菌特性的探索。Srivani 等人(2019 年)描述了 1-甲基-3-(喹喔啉-2-基)吡咯烷-2-酮的合成并研究了其抗菌活性,表明喹喔啉衍生物在开发新型抗菌剂中的潜在用途 (Srivani 等人,2019 年).

杂环化学

该化合物还在杂环化学中发挥了作用,作为合成新型杂环化合物的先驱。Moustafa(2003 年)报道了从相关的喹喔啉衍生物开始合成各种具有药用价值的杂环,突出了喹喔啉化学在药物发现和开发中的广泛适用性 (Moustafa,2003 年).

未来方向

属性

IUPAC Name |

1-(1-quinoxalin-2-ylpyrrolidin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-10(18)11-6-7-17(9-11)14-8-15-12-4-2-3-5-13(12)16-14/h2-5,8,11H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASKKZQOOMCUDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)

![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)

![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)